molecular formula C7H14O2 B7894288 3-Ethyltetrahydro-2H-pyran-3-ol

3-Ethyltetrahydro-2H-pyran-3-ol

Cat. No.: B7894288
M. Wt: 130.18 g/mol
InChI Key: JAKZLLNDXJAZPB-UHFFFAOYSA-N
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Description

3-Ethyltetrahydro-2H-pyran-3-ol is an organic compound with the molecular formula C7H14O2. It belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyltetrahydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the oxymercuration-demercuration of δ-alkenyl alcohols. In this method, the addition of mercuric acetate (Hg(OAc)2) to an alkene forms a mercurinium ion intermediate, which undergoes anti-specific addition of an alcohol to yield the tetrahydropyran derivative .

Another method involves the coupling of aldehydes with 3-buten-1-ol in the presence of niobium (V) chloride (NbCl5) to afford 4-chlorotetrahydropyran derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyltetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

3-Ethyltetrahydro-2H-pyran-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of polymers, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyltetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various chemical transformations. These interactions influence its biological and chemical properties, making it a versatile compound for research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyltetrahydro-2H-pyran-3-ol is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-ethyloxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-7(8)4-3-5-9-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKZLLNDXJAZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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